3-[(Oxetan-3-yl)amino]propan-1-ol
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Overview
Description
3-[(Oxetan-3-yl)amino]propan-1-ol is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It features an oxetane ring, which is a four-membered cyclic ether, attached to an amino group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxetan-3-yl)amino]propan-1-ol typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of a suitable precursor, such as an epoxide or a halohydrin, under acidic or basic conditions . The reaction conditions often include the use of catalysts like Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques like distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(Oxetan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The oxetane ring can undergo ring-opening reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to open the oxetane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while ring-opening reactions can produce a variety of substituted amines and alcohols .
Scientific Research Applications
3-[(Oxetan-3-yl)amino]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Oxetan-3-yl)amino]propan-1-ol involves its interaction with various molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. This can result in the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-[(Oxetan-3-yl)amino]propan-2-ol: Similar structure but with a hydroxyl group on the second carbon.
3-[(Oxetan-3-yl)amino]butan-1-ol: Similar structure but with an additional carbon in the propanol chain.
3-[(Oxetan-3-yl)amino]ethanol: Similar structure but with a shorter ethanol chain.
Uniqueness
3-[(Oxetan-3-yl)amino]propan-1-ol is unique due to its specific combination of an oxetane ring, an amino group, and a propanol chain. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(oxetan-3-ylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-1-2-7-6-4-9-5-6/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKLSCWEZOSLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342861-44-2 |
Source
|
Record name | 3-[(oxetan-3-yl)amino]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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